Cas no 1806245-39-5 (4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid)

4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid
-
- インチ: 1S/C7H2F3IN2O5/c8-7(9,10)18-3-1-2(11)5(13(16)17)4(12-3)6(14)15/h1H,(H,14,15)
- InChIKey: JTJOHOYMWNLYAK-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(N=C(C(=O)O)C=1[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 347
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029090210-1g |
4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid |
1806245-39-5 | 97% | 1g |
$1,564.50 | 2022-03-31 |
4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acidに関する追加情報
Introduction to 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1806245-39-5)
4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid, with the chemical formula C₈H₂IN₂O₅F₃, is a highly versatile intermediate in modern pharmaceutical and agrochemical synthesis. Its unique structural features, including the presence of an iodo substituent, a nitro group, and a trifluoromethoxy moiety, make it a valuable building block for the development of novel compounds. This compound has garnered significant attention in recent years due to its applications in medicinal chemistry and the synthesis of biologically active molecules.
The iodo atom in 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid serves as a critical handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental in constructing complex organic frameworks, enabling the synthesis of heterocyclic derivatives with potential therapeutic properties. The nitro group, while typically a reactive site for reduction to an amine or diazotization, also contributes to the compound's utility in directing subsequent modifications.
The trifluoromethoxy group introduces electron-withdrawing effects and metabolic stability, which are highly desirable in drug design. Fluoro-substituents are frequently incorporated into pharmaceuticals to enhance bioavailability, binding affinity, and resistance to enzymatic degradation. In the context of 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid, this moiety may play a role in modulating the electronic properties of the pyridine core, influencing its interactions with biological targets.
Recent advancements in synthetic methodologies have highlighted the importance of such multifunctional intermediates. For instance, studies have demonstrated that 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid can be employed in the construction of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of an iodine atom for cross-coupling and a nitro group for further derivatization provides a strategic platform for generating structurally diverse libraries.
Moreover, the growing interest in fluorinated compounds has led to innovative synthetic strategies for incorporating fluorine atoms into drug candidates. The presence of the trifluoromethoxy group in 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid aligns with this trend, as fluorinated pyridines are known to exhibit improved pharmacokinetic profiles. Researchers have leveraged this compound to develop novel antiviral and anticancer agents, leveraging its ability to undergo sequential functionalization while maintaining structural integrity.
In industrial applications, 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid is often utilized in multi-step syntheses where regioselectivity and yield optimization are paramount. The pyridine core itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic effects. The specific substitution pattern of this compound enhances its utility by providing multiple sites for chemical manipulation.
Recent publications have explored the use of 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid in fragment-based drug discovery (FBDD). Fragment-based approaches rely on identifying small molecular fragments that bind to biological targets with high affinity. These fragments can then be linked or modified to produce lead compounds. The structural features of this compound make it an attractive candidate for generating novel fragments with optimized properties for further development.
The impact of fluorinated compounds on pharmaceutical design cannot be overstated. The electron-withdrawing nature of fluorine atoms can significantly alter the reactivity and selectivity of organic reactions. In the case of 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid, the trifluoromethoxy group not only enhances metabolic stability but also influences electronic distributions across the molecule. This can lead to improved binding interactions with protein targets, making it a valuable tool for medicinal chemists.
As research continues to evolve, new methodologies for utilizing intermediates like 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid are being developed. Advances in flow chemistry and photoredox catalysis have opened up new avenues for functionalizing these compounds efficiently and sustainably. Such innovations are crucial for accelerating drug discovery pipelines and bringing novel therapeutics to market more rapidly.
In conclusion, 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1806245-39-5) represents a cornerstone intermediate in modern synthetic chemistry. Its unique structural attributes enable diverse applications across pharmaceuticals and agrochemicals, making it indispensable for researchers seeking to develop innovative molecular architectures. As synthetic methodologies continue to advance, the utility of this compound is expected to expand further, driving progress in drug discovery and material science.
1806245-39-5 (4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid) 関連製品
- 1383973-78-1(methyl 5-aminobicyclo3.2.1octane-1-carboxylate)
- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)
- 2321331-92-2(4-(methoxymethyl)-1-{1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole)
- 1187927-90-7(3-(4-Nitrophenoxy)piperidine hydrochloride)
- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)
- 1272745-66-0((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)
- 1227490-51-8(2,3-Bis(3-fluorophenyl)pyridine-4-acetonitrile)
- 946309-41-7(5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)
- 2580207-24-3(2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid)
- 898416-87-0(2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide)




